molecular formula C25H39NO2 B14177430 N-Benzyl-9-oxooctadec-12-enamide CAS No. 847361-88-0

N-Benzyl-9-oxooctadec-12-enamide

Cat. No.: B14177430
CAS No.: 847361-88-0
M. Wt: 385.6 g/mol
InChI Key: NAPLCBOQGUNIRA-UHFFFAOYSA-N
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Description

N-Benzyl-9-oxooctadec-12-enamide is an organic compound with the molecular formula C25H39NO2 and a molecular weight of 385.583 g/mol It is characterized by the presence of a benzyl group attached to a long-chain amide, which includes a keto group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-9-oxooctadec-12-enamide typically involves the reaction of benzylamine with a suitable long-chain fatty acid derivative. One common method is the condensation of benzylamine with 9-oxooctadec-12-enoic acid under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-9-oxooctadec-12-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-9-oxooctadec-12-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-9-oxooctadec-12-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-9-oxooctadecanamide: Similar structure but lacks the double bond.

    N-Benzyl-9-hydroxy-octadec-12-enamide: Similar structure but has a hydroxyl group instead of a keto group.

    N-Benzyl-9-oxooctadec-12-enoic acid: Similar structure but is an acid instead of an amide.

Uniqueness

N-Benzyl-9-oxooctadec-12-enamide is unique due to the presence of both a keto group and a double bond in its long-chain amide structure. This combination of functional groups provides distinct chemical reactivity and potential biological activities compared to its similar compounds .

Properties

CAS No.

847361-88-0

Molecular Formula

C25H39NO2

Molecular Weight

385.6 g/mol

IUPAC Name

N-benzyl-9-oxooctadec-12-enamide

InChI

InChI=1S/C25H39NO2/c1-2-3-4-5-6-8-14-19-24(27)20-15-9-7-10-16-21-25(28)26-22-23-17-12-11-13-18-23/h6,8,11-13,17-18H,2-5,7,9-10,14-16,19-22H2,1H3,(H,26,28)

InChI Key

NAPLCBOQGUNIRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCC(=O)CCCCCCCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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